2-amino-5-chloro-N-(cyclopropylmethyl)benzamide
Description
Properties
IUPAC Name |
2-amino-5-chloro-N-(cyclopropylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJVOAZQMCAIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide involves several steps:
Substitution Reaction: Chlorine gas is used to substitute the benzoic acid, resulting in the formation of 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is employed to replace the 5-chlorine with a methyl group, yielding 3-methyl-5-chlorobenzoic acid.
Nitro-Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid to form 2-nitro-3-methyl-5-chlorobenzoic acid.
Catalytic Hydrogenation: The nitro group is reduced to an amino group through catalytic hydrogenation.
Amidation: The intermediate product reacts with methylamine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned steps, with optimizations for yield and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-N-(cyclopropylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate as catalysts.
Reduction: Catalytic hydrogenation using metal catalysts.
Substitution: Chlorine gas for chlorination, Grignard reagents for methyl substitution.
Major Products
The major products formed from these reactions include various substituted benzoic acids and benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is . The compound features an amino group, a chloro substituent, and a cyclopropylmethyl group attached to a benzamide core. Its unique structure contributes to its diverse applications.
Medicinal Chemistry
This compound is investigated for its potential therapeutic properties. It serves as a precursor in the development of novel pharmaceuticals aimed at treating various diseases. Notably, its analogs have shown promise in inhibiting respiratory syncytial virus (RSV) replication and associated inflammatory responses, which is critical given the lack of specific treatments for RSV infections in children .
Research has demonstrated that this compound exhibits significant biological activity. For example, studies have evaluated its effects on different biological targets:
- Antimicrobial Activity : It has been tested against various bacterial strains, showing comparable efficacy to established antibiotics .
- Anticancer Potential : Preliminary evaluations indicate that derivatives of this compound may possess cytotoxic effects against cancer cell lines, suggesting potential in cancer treatment .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the synthesis of specialty chemicals and materials. Its role as an intermediate in organic synthesis helps facilitate the creation of more complex compounds used in various industrial processes.
Case Study 1: Antimicrobial Efficacy
- Objective : Assess the compound's efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.
Case Study 2: Anticancer Activity Evaluation
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Case Study 3: Anti-inflammatory Properties
- Objective : Investigate anti-inflammatory effects using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to alterations in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-N,3-dimethylbenzamide: Similar structure with a dimethyl group instead of a cyclopropylmethyl group.
2-amino-5-chlorobenzamide: Lacks the cyclopropylmethyl group, making it structurally simpler.
Uniqueness
2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can impact its applications and effectiveness in various fields.
Biological Activity
2-amino-5-chloro-N-(cyclopropylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Amino Group : Enhances nucleophilicity and can participate in hydrogen bonding.
- Chloro Substituent : May influence lipophilicity and biological interactions.
- Cyclopropylmethyl Group : Contributes to steric hindrance, potentially affecting receptor binding.
The molecular formula is CHClNO, and it can be represented with the InChI key ZEZICIUPDCLBRU-UHFFFAOYSA-N.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in pharmacology. Its primary areas of interest include:
The biological activity of this compound can be attributed to several mechanisms:
-
hERG Channel Interaction :
- The compound modulates hERG channel activity, which is essential for cardiac rhythm regulation. Understanding these interactions is vital for assessing its safety profile and therapeutic applications in cardiovascular medicine.
-
Electrophilic Substitution Reactions :
- The presence of the amino group allows for electrophilic substitution reactions, which can lead to various derivatives with enhanced biological activity.
Comparative Analysis with Related Compounds
A comparison table highlights the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-2-chloro-N-(cyclopropylmethyl)benzamide | Similar amino and chloro groups | Modulates hERG channels |
| 2-Amino-5-bromo-N-(cyclopropylmethyl)benzamide | Bromine instead of chlorine | Potential antibacterial properties |
| N-Cyclopropylmethyl-2-amino-5-methylbenzamide | Methyl group addition | Antifungal activity |
| 3-Amino-5-chloro-N-cyclopropylmethylbenzamide | Different position for amino group | Varies based on substituents |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the unique potential of this compound.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds similar to this compound:
-
Cardiac Safety Studies :
- Research involving hERG channel modulation has indicated that compounds with similar structures can lead to arrhythmogenic effects if not properly evaluated. Thus, safety assessments are crucial before clinical applications.
-
Antimicrobial Efficacy Trials :
- Preliminary studies have shown that derivatives exhibit significant antibacterial activity against various strains, warranting further investigation into their mechanism and therapeutic potential.
- Neuroprotective Studies :
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide?
- Methodological Answer : The compound can be synthesized via a multi-step process involving coupling reactions and functional group transformations. Key steps include:
- Amide Bond Formation : React 3,5-bis(trifluoromethyl)benzoic acid with chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (CTFH) in acetonitrile, followed by addition of 1-(3-chloropyrazin-2-yl)-N-(cyclopropylmethyl)ethanamine .
- Cyanation : Use Zn(CN)₂ and Pd(PPh₃)₄ under microwave irradiation (130°C, 20 min) to introduce cyano groups .
- Purification : Column chromatography on silica gel (e.g., 5–16% EtOAc in petroleum ether) yields purified product. TLC (PE:EtOAc = 3:1) is critical for monitoring reaction progress .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Formation | CTFH, MeCN, 30°C, 16 h | 43 | |
| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, Microwave | 56 |
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.3–1.2 ppm, aromatic protons at δ 6.5–8.0 ppm) . Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ = 345.97 for a derivative) . TLC (Rf ~0.3–0.5) ensures intermediate purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamides?
- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. cardioprotective effects) may arise from:
- Substituent Effects : Compare trifluoromethyl vs. chloro groups on bacterial enzyme inhibition (e.g., acps-pptase targeting) versus anti-ischemic activity .
- Experimental Models : Validate findings across in vitro (e.g., bacterial proliferation assays) and ex vivo (e.g., ischemia/reperfusion heart models) systems .
- Data Normalization : Use internal standards (e.g., % infarct size reduction in cardiac studies) to minimize variability .
Q. How can crystallographic data enhance structural analysis and activity prediction?
- Methodological Answer :
- Software Tools : Use Mercury CSD to visualize packing patterns and hydrogen-bonding networks .
- Database Mining : Retrieve analogous structures from the Cambridge Structural Database (CSD) to predict torsion angles and steric clashes .
- SHELX Refinement : Optimize X-ray diffraction data with SHELXL for high-resolution structures, critical for SAR studies .
Table 2 : Key Crystallographic Parameters for Benzamide Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Hydrogen Bonds (Å) | N–H⋯O = 2.8–3.1 |
Q. What computational methods predict the compound’s pharmacokinetic and target-binding properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial acps-pptase (PDB: 4Q9U) .
- ADMET Prediction : Employ SwissADME to assess logP (lipophilicity) and BBB permeability, critical for CNS-targeted analogs .
- DFT Calculations : Optimize cyclopropane ring geometry (B3LYP/6-31G*) to evaluate strain effects on binding .
Data Contradiction Analysis
Q. Why do reported yields vary for analogous benzamide syntheses?
- Resolution :
- Microwave vs. Conventional Heating : Microwave-assisted cyanation (56% yield) outperforms traditional methods (31–43%) due to faster kinetics .
- Catalyst Loading : Pd(PPh₃)₄ at 10 mol% improves coupling efficiency compared to lower concentrations .
Methodological Best Practices
- Synthesis : Prioritize microwave-assisted reactions for time-sensitive steps .
- Characterization : Cross-validate NMR assignments with DEPT-135 spectra to distinguish CH₂/CH₃ groups .
- Biological Assays : Include positive controls (e.g., metolazone for diuretic activity comparisons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
